
Vernakalant hydrochloride
Overview
Description
Vernakalant hydrochloride is a novel, atrial-selective antiarrhythmic agent approved for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm (SR). It functions as a multi-ion channel blocker, inhibiting voltage-gated sodium channels (Nav1.5) and atrial-specific potassium channels (Kv1.5), which confers selectivity for atrial tissue and minimizes ventricular effects . Clinical trials demonstrate its efficacy in converting AF to SR within 90 minutes in 39.8–52.7% of patients, significantly outperforming placebo (3.3–12.5%, p < 0.001) . Its safety profile is favorable, with transient dysgeusia (17–40%) and sneezing (16%) as common adverse events, though caution is advised in patients with hypotension or congestive heart failure (CHF) .
Preparation Methods
Historical Context and Early Synthetic Challenges
Vernakalant hydrochloride ((R)-1-((1R,2R)-2-(3,4-dimethoxyphenethoxy)cyclohexyl)pyrrolidin-3-ol hydrochloride) contains four chiral centers, necessitating precise stereochemical control during synthesis. Early routes described in Chinese Medicine (2013) faced challenges with borontrifluoride-catalyzed side-chain coupling, which produced elimination byproducts instead of the desired product. This limitation spurred the development of alternative strategies, including enzymatic resolution and novel cyclization approaches.
Patent-Based Synthesis Routes
CN104610121A: Multi-Step Protection/Deprotection Strategy
This 2015 patent outlines an eight-step process starting from D-malic acid (Compound C-1) and acetyl chloride (Compound C-2):
Selective Amino Protection :
- Reacting (1R,2R)-2-(3,4-dimethoxyphenethoxy)cyclohexylamine (Compd A-1) with Boc₂O under alkaline conditions (-5–35°C) to protect the primary amine.
- Yield: 92–95% (Compd A).
Nucleophilic Addition :
- Compd B-1 (unspecified epoxide) reacts with electrophilic reagents (e.g., R-1,2-epoxyhalobutane) in acetonitrile/tetrahydrofuran at 0–35°C.
- Yield: 80–85% (Compd B).
Cyclization and Deprotection :
Advantages :
- Avoids heavy metals (e.g., Pd in earlier routes).
- Uses inexpensive reagents (e.g., K₂CO₃, NaBH₄).
Limitations :
- Multi-step purification increases production time.
- Moderate enantiomeric excess (88–92%).
CN112457232A: Epoxide-Mediated Cyclization
This 2020 method simplifies the process to four steps, emphasizing chiral epoxide intermediates:
Substrate Activation :
- (1R,2R)-2-(3,4-dimethoxyphenethoxy)cyclohexylamine (14.0 g, 50 mmol) dissolved in acetonitrile.
Cyclization :
Salt Formation :
- Treatment with 5M HCl/MeOH yields this compound after recrystallization in isopropyl acetate.
Advantages :
- Shorter reaction time (6 hours vs. 12–16 hours in earlier methods).
- Higher stereochemical control (RSS isomer <1%).
Enzymatic Dynamic Kinetic Resolution
A 2014 Organic Letters study introduced a biocatalytic approach using Candida antarctica lipase B (CAL-B):
Zinc-Amine Etherification :
- Forms the cyclohexane backbone with 90% diastereomeric excess.
Enzymatic Transamination :
- Dynamic kinetic resolution achieves 99% enantiomeric excess (ee) at 25°C.
Pyrrolidine Formation :
Comparison with Patent Methods :
Critical Analysis of Solvent Systems
Recent optimizations focus on solvent selection to enhance yield and reduce environmental impact:
- Acetonitrile : Preferred for epoxide reactions due to high dielectric constant (ε = 37.5), enabling rapid nucleophilic attack.
- Tetrahydrofuran (THF) : Used in enzymatic routes for improved CAL-B activity but requires strict anhydrous conditions.
- Isopropyl Acetate : Optimal for recrystallization, reducing residual solvents to <50 ppm per ICH guidelines.
Regulatory Considerations
The European Medicines Agency (EMA) mandates strict control over genotoxic impurities in this compound. Patent CN112457232A addresses this by limiting residual epichlorohydrin to <1 ppm via two-stage distillation.
Chemical Reactions Analysis
Vernakalant hydrochloride undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are crucial in the synthesis and modification of the compound.
Substitution Reactions: Common reagents used include nucleophiles and electrophiles, which facilitate the substitution of functional groups.
Cyclization Reactions: These reactions are essential for forming the cyclic structure of the compound.
The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound.
Scientific Research Applications
Vernakalant hydrochloride is an antiarrhythmic agent used to treat atrial fibrillation (AF) . It is used to rapidly restore normal heart rhythm in adult patients who have recently started having atrial fibrillation . Studies have demonstrated its efficacy in converting atrial fibrillation to normal sinus rhythm .
Scientific Research Applications
Mechanism of Action
Vernakalant blocks currents in all phases of atrial action potential, including atria-specific potassium currents and prolongs the refractory period . It blocks atrial voltage-gated sodium channels and inhibits late sodium current, enhancing its effect on intra-atrial conduction . Vernakalant also blocks Kv 1.5 channel and its early activating potassium channels and inhibits acetylcholine-activated potassium channels, which are specific to the atrium and cause prolongation of atrial refractoriness . Additionally, vernakalant blocks Kv4.3 channel and its cardiac transient outward potassium current, which is more involved with atrial than ventricular refractoriness . It minimally blocks hERG channels, which accounts for mild QT prolongation .
Clinical Trials and Efficacy
- Rapid Conversion of Atrial Fibrillation Vernakalant has been shown to rapidly convert recent-onset AF to sinus rhythm in over half of patients, making it a potential therapeutic option for rhythm control in the emergency department (ED) . In a study, 59.4% of patients given vernakalant converted to sinus rhythm within 90 minutes, compared to 4.9% of placebo patients, with a median time to conversion of 12 minutes .
- Post-Cardiac Surgery AF Vernakalant has demonstrated safety and effectiveness in converting AF to sinus rhythm in patients who developed AF after cardiac surgery .
- Atrial Flutter (AFL) While vernakalant is primarily used for AF, its efficacy in converting atrial flutter has also been examined . One study randomly assigned patients to receive vernakalant or a placebo; one vernakalant patient converted to sinus rhythm within 90 minutes compared to none in the placebo group .
Safety and Tolerability
- Clinical trials indicate that vernakalant is generally well-tolerated, with most adverse events being transient and mild to moderate in severity . Common side effects include dysgeusia and sneezing . Serious adverse events, though rare, can include hypotension, complete atrioventricular block, and cardiogenic shock .
Pharmacokinetics
- Vernakalant is intended for intravenous use . It inhibits several potassium currents, including the ultra-rapidly activating potassium channel current, the rapid potassium channel current, and the inwardly rectifying potassium channel . It also inhibits the cloned human heart sodium channel .
Data Tables of Adverse Events
The following data is from a study examining the efficacy and safety of vernakalant in patients with atrial flutter :
Placebo (n = 15) | Vernakalant (n = 39) | |
---|---|---|
Any adverse event | 11 (73) | 34 (87) |
Dysgeusia | 0 | 15 (38) |
Paraesthesia | 0 | 6 (15) |
Dizziness | 0 | 5 (13) |
Headache | 0 | 3 (8) |
Syncope | 1 (7) | 1 (3) |
Sneezing | 0 | 15 (38) |
Cough | 0 | 5 (13) |
Dyspnea | 1 (7) | 2 (5) |
Bradycardia | 0 | 4 (10) |
Nausea and vomiting | 1 (7) | 9 (23) |
Hypotension | 1 (7) | 5 (13) |
Hyperhidrosis | 0 | 4 (10) |
Infusion site pain | 0 | 3 (8) |
Pain in extremity | 0 | 2 (5) |
Contraindications
Mechanism of Action
Vernakalant hydrochloride exerts its effects by blocking atrial voltage-gated sodium channels in a dose and frequency-dependent manner. It also inhibits the late sodium current (INa), which affects intra-atrial conduction . Additionally, it blocks atrial-specific potassium currents, prolonging the refractory period and enhancing its antiarrhythmic effects .
Comparison with Similar Compounds
Efficacy in AF Conversion
- Amiodarone : Vernakalant achieves faster conversion (90 minutes vs. 6–24 hours) and higher success rates (52.7% vs. 30%, p < 0.001) in recent-onset AF .
- Flecainide : While flecainide shows comparable efficacy (55–60%), it carries a higher risk of ventricular arrhythmias in structural heart disease, limiting its use .
- Ibutilide : Vernakalant demonstrates superior safety with lower QTc prolongation risk (ΔQTcF = 20.3 ms vs. ibutilide’s ΔQTc > 60 ms) and fewer torsades de pointes cases .
Mechanism of Action
Compound | Primary Targets | Atrial Selectivity | Ventricular Effects |
---|---|---|---|
Vernakalant | Nav1.5, Kv1.5 | High | Minimal |
Amiodarone | Multi-channel (K⁺, Na⁺, Ca²⁺, β-blocker) | Low | Significant |
Flecainide | Nav1.5 | None | Proarrhythmic |
Sotalol | Kv11.1 (IKr) | None | QTc prolongation |
Ranolazine | Nav1.5, late INa | Moderate | Minimal |
- Vernakalant’s atrial selectivity arises from Kv1.5 blockade, which is predominantly expressed in atrial tissue, reducing ventricular proarrhythmia risk .
- In contrast, amiodarone’s multi-channel effects increase systemic toxicity (e.g., thyroid dysfunction, pulmonary fibrosis) .
Pharmacokinetics and Clinical Use
Parameter | Vernakalant | Amiodarone | Flecainide |
---|---|---|---|
Half-life | 2–5 hours | 40–55 days | 12–27 hours |
Administration | IV | IV/oral | IV/oral |
Onset of Action | 11–14 min | 6–24 hours | 1–3 hours |
ESC Guideline | Class I (Recent AF) | Class II (Maintenance) | Class II (No SHD) |
Biological Activity
Vernakalant hydrochloride is an antiarrhythmic drug primarily used for the rapid conversion of atrial fibrillation (AF) to sinus rhythm (SR). Its unique mechanism of action and biological activity make it a significant compound in cardiology.
Vernakalant selectively targets ion channels in the atria, leading to its efficacy in treating AF. The drug exhibits the following actions:
- Sodium Channel Blockade : Vernakalant blocks voltage-gated sodium channels, particularly during higher heart rates, enhancing its efficacy in rapid AF conditions. This blockade is dose-dependent and frequency-dependent, with an increase in affinity as heart rates rise .
- Potassium Channel Inhibition : It inhibits atrial-specific potassium currents, including:
Pharmacokinetics
- Absorption : Following a 10-minute infusion of 3 mg/kg, peak plasma concentrations reach approximately 3.9 μg/ml .
- Volume of Distribution : Approximately 2 L/kg.
- Protein Binding : Low protein binding with a free fraction of 53-63% at concentrations of 1-5 μg/ml .
- Metabolism and Elimination : Primarily metabolized by CYP2D6 and eliminated via renal excretion. The elimination half-life is around 3 hours for extensive metabolizers and 5.5 hours for poor metabolizers .
Efficacy in Clinical Studies
Vernakalant has been evaluated in several clinical trials demonstrating its efficacy in converting AF to SR:
Safety Profile
The safety profile of vernakalant includes some adverse effects, although most are transient and mild:
- Common adverse effects include sneezing, dysgeusia, and paraesthesia.
- Serious adverse effects such as hypotension and QRS prolongation have been reported but are rare .
Case Studies
A notable case study demonstrated the effectiveness of vernakalant in a patient population with varying durations of AF. The median time to conversion was significantly reduced compared to historical data from other antiarrhythmic agents, highlighting the drug's rapid action and potential to reduce the need for electrical cardioversion .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of vernakalant hydrochloride in terminating atrial fibrillation (AF)?
this compound acts as a mixed voltage- and frequency-dependent blocker of atrial-specific potassium channels (Kv1.5) and sodium channels (Nav1.5). Its rapid onset of action is attributed to preferential binding to depolarized atrial tissue, prolonging the atrial effective refractory period without significantly affecting ventricular repolarization. This atrial selectivity reduces pro-arrhythmic risks in ventricular tissue .
- Methodological Insight: To confirm ion channel specificity, use patch-clamp electrophysiology on isolated human atrial myocytes, comparing blockade kinetics of Kv1.5 vs. other cardiac channels.
Q. What are the standard dosing protocols for vernakalant in clinical trials assessing AF conversion?
In post-cardiac surgery AF trials, vernakalant is administered intravenously as a 3 mg/kg infusion over 10 minutes. If AF persists, a second dose of 2 mg/kg is given over 15 minutes. Primary endpoints include conversion rates after the first and cumulative doses, with secondary endpoints like time to conversion .
- Methodological Insight: Use randomized, double-blind, placebo-controlled designs (e.g., Kowey et al., 2009) with ECG monitoring to track rhythm changes.
Q. How does vernakalant’s efficacy compare to placebo in recent-onset AF?
In a phase 3 trial across Asia-Pacific regions, vernakalant achieved a 52.7% conversion rate to sinus rhythm within 90 minutes vs. 12.5% with placebo (P<0.001). Median conversion time was 11 minutes .
- Methodological Insight: Analyze time-to-event data using Kaplan-Meier curves and log-rank tests to compare conversion kinetics.
Advanced Research Questions
Q. How can researchers resolve contradictions in vernakalant’s efficacy across patient subgroups (e.g., ischemic heart disease vs. post-surgical AF)?
Subgroup analyses from trials like ACT-III and ACT-IV show reduced efficacy in ischemic heart disease (35% conversion) vs. post-surgical AF (47–52%). To address this, conduct meta-regression adjusting for comorbidities (e.g., left atrial diameter, ejection fraction) and use propensity score matching to isolate vernakalant’s effect .
- Table 1: Efficacy by Subgroup
Subgroup | Conversion Rate | Study Reference |
---|---|---|
Post-surgical AF | 47–52% | |
Ischemic Heart Disease | 35% | |
Recent-onset AF (<7d) | 51–53% |
Q. What methodologies are used to assess vernakalant’s safety in pro-arrhythmic models like Long-QT syndrome?
Experimental whole-heart models (e.g., Langendorff-perfused rabbit hearts) demonstrate vernakalant’s antiarrhythmic effects in Long-QT type 2 and 3 by reducing spatial dispersion of repolarization. Use monophasic action potential recordings and optical mapping to quantify repolarization heterogeneity .
- Methodological Insight: Compare vernakalant’s effects on QT intervals in LQT2 (hERG-blockade model) vs. LQT3 (late sodium current model) using selective channel blockers.
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize vernakalant dosing in heterogeneous populations?
Population PK-PD analyses (e.g., Mao et al., 2007) identify body weight and renal function as key covariates. Implement nonlinear mixed-effects modeling (NONMEM) to simulate dose adjustments for patients with creatinine clearance <50 mL/min .
- Table 2: Key PK Parameters
Parameter | Value |
---|---|
Half-life | 2–5 hours |
Volume of Distribution | 1.5–2.0 L/kg |
Clearance | 0.4 L/h/kg |
Q. What experimental designs are recommended to evaluate vernakalant’s atrial selectivity in preclinical models?
Use atrial-ventricular wedge preparations or dual-chamber arrhythmia induction protocols in vivo. Quantify atrial vs. ventricular effective refractory periods (ERPs) and action potential duration (APD) before/after vernakalant administration. Atrial selectivity is confirmed if ΔERP(atria) > ΔERP(ventricles) by ≥20% .
Q. Methodological Guidelines
- Contradictory Data Analysis : For conflicting results (e.g., variable efficacy in structural heart disease), perform sensitivity analyses excluding high-risk cohorts or use Bayesian hierarchical models to account for study heterogeneity .
- Safety Profiling : Monitor ventricular arrhythmias (e.g., Torsades de Pointes) in preclinical models using telemetry in conscious animals or perfused heart setups with programmed electrical stimulation .
Properties
IUPAC Name |
(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4.ClH/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21;/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3;1H/t16-,17-,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHYCBFEEFHTMK-IIUXMCBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976007 | |
Record name | 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748810-28-8, 605683-48-5 | |
Record name | Vernakalant hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=748810-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 748810-28-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERNAKALANT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G4J1ZD9UQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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